molecular formula C7H11B B1380277 3-(Bromomethyl)bicyclo[3.1.0]hexane CAS No. 1531523-78-0

3-(Bromomethyl)bicyclo[3.1.0]hexane

Cat. No.: B1380277
CAS No.: 1531523-78-0
M. Wt: 175.07 g/mol
InChI Key: JKZAGFFHXDSOQV-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)bicyclo[3.1.0]hexane” is a chemical compound with the CAS Number: 1531523-78-0 . It has a molecular weight of 175.07 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The molecule of “this compound” contains a total of 20 bonds . There are 9 non-H bond(s), 1 three-membered ring(s), 1 five-membered ring(s), and 1 six-membered ring(s) .

Scientific Research Applications

Conformational Studies and Biological Activity

Bicyclo[3.1.0]hexane derivatives, including those with embedded heteroatoms, have been recognized for their diverse biological activities and as conformationally locked analogues of nucleoside building blocks. They serve as intrinsically interesting building blocks in natural compound synthesis, bioactive compounds, novel materials, and catalysts. The structural versatility of these compounds allows for their use in designing potent metabotropic glutamate receptor antagonists or agonists by embedding amino acid units into the bicyclo[3.1.0]hexane scaffold, demonstrating significant biological activities through conformational restriction (Jimeno et al., 2011).

Ring Opening and Methanolysis

The study of bicyclo[3.1.0]hexane methanolysis under acidic and basic conditions revealed that the compound undergoes cleavage of activated cyclopropane bonds, leading to different products based on the reaction conditions. This chemical behavior underlines the compound's potential in synthetic chemistry, especially in transformations and synthetic pathways involving ring openings (Lim et al., 2002).

Catalytic Isomerization and Synthesis Applications

The compound's utility extends to catalytic isomerization processes, where cationic triphenylphosphinegold(I) complexes have been used to produce bicyclo[3.1.0]hexenes from 1,5-enynes. This versatility showcases the compound's role in generating a wide range of bicyclo[3.1.0]hexane structures, including enantioenriched versions, through gold(I)-catalyzed cycloisomerization, underscoring its significance in synthetic organic chemistry (Luzung et al., 2004).

Novel Strategies for Bicycloalkanes Synthesis

Recent advances have introduced cobalt-catalyzed dual C(sp3)@H activation strategies as a novel approach for the synthesis of bicyclo[3.1.0]hexanes. This methodology highlights a significant advancement in the synthesis of complex structures, including bicycloalkanes, by leveraging the unique reactivity of cobalt catalysis. The development of these methods opens new avenues for constructing biologically important agents and pharmaceutical intermediates, demonstrating the compound's versatility and utility in medicinal and synthetic chemistry (Zhang et al., 2017).

Properties

IUPAC Name

3-(bromomethyl)bicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZAGFFHXDSOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531523-78-0
Record name 3-(bromomethyl)bicyclo[3.1.0]hexane
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